N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine is a synthetic compound that belongs to the class of bisquinolines. This compound is characterized by the presence of two 7-chloroquinoline moieties connected through a pentane-1,4-diamine linker with an ethyl group attached to one of the nitrogen atoms. Bisquinolines are known for their potential therapeutic applications, particularly in the treatment of malaria and other parasitic diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine typically involves the reaction of 7-chloroquinoline derivatives with a suitable diamine linker. One common method involves the condensation of 7-chloroquinoline-4-carbaldehyde with N1-ethylpentane-1,4-diamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroquinoline moieties, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimalarial agent due to its ability to inhibit the growth of Plasmodium parasites.
Medicine: Investigated for its therapeutic potential in treating parasitic infections and certain cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its replication and transcription processes. Additionally, it can inhibit key enzymes involved in the metabolic pathways of parasites, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- N1,N2-bis(7-chloroquinolin-4-yl)butane-1,4-diamine
- N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine
Uniqueness
N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine is unique due to its specific structural features, including the ethyl group on the pentane-1,4-diamine linker. This structural modification can influence its biological activity and pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H26Cl2N4 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
1-N,4-N-bis(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine |
InChI |
InChI=1S/C25H26Cl2N4/c1-3-31(25-11-13-29-24-16-19(27)7-9-21(24)25)14-4-5-17(2)30-22-10-12-28-23-15-18(26)6-8-20(22)23/h6-13,15-17H,3-5,14H2,1-2H3,(H,28,30) |
InChI Key |
WWHSRDWTEVWBSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C3=C4C=CC(=CC4=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.